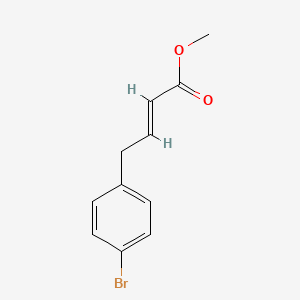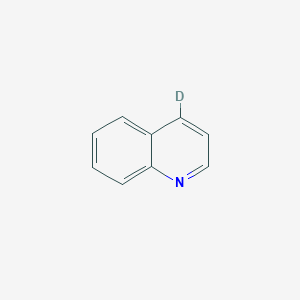
(3-Bromo-5-chloro-4-ethoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-5-chloro-4-ethoxyphenyl)methanol: is an organic compound with a complex structure that includes bromine, chlorine, and ethoxy groups attached to a phenyl ring, along with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a phenyl ring followed by the introduction of an ethoxy group. The final step involves the addition of a methanol group to the phenyl ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of automated systems ensures precision and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-5-chloro-4-ethoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromine and chlorine atoms can be reduced to form simpler phenyl derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (3-Bromo-5-chloro-4-ethoxyphenyl)formaldehyde or (3-Bromo-5-chloro-4-ethoxyphenyl)carboxylic acid.
Applications De Recherche Scientifique
(3-Bromo-5-chloro-4-ethoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of specific enzymes or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Bromo-5-chloro-4-methoxyphenyl)methanol
- (3-Bromo-5-chloro-4-ethoxyphenyl)ethanol
- (3-Bromo-5-chloro-4-ethoxyphenyl)acetone
Uniqueness
(3-Bromo-5-chloro-4-ethoxyphenyl)methanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, and ethoxy groups on the phenyl ring, along with the methanol group, makes it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H10BrClO2 |
|---|---|
Poids moléculaire |
265.53 g/mol |
Nom IUPAC |
(3-bromo-5-chloro-4-ethoxyphenyl)methanol |
InChI |
InChI=1S/C9H10BrClO2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4,12H,2,5H2,1H3 |
Clé InChI |
AXMRSYZFCXNZRL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1Br)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-Azaspiro[2.4]heptane-1-carbonitrile](/img/structure/B14033165.png)


![6-Methoxyimidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B14033192.png)

